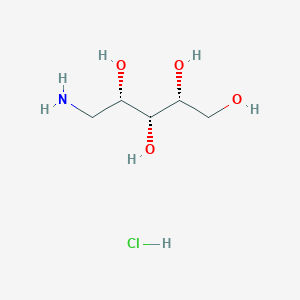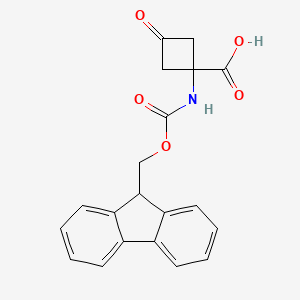![molecular formula C8H13NO2 B12842646 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-3-oxabicyclo[331]nonan-7-one is a bicyclic compound with a unique structure that includes an amino group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-oxabicyclo[33One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by amination using reagents such as ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxabicyclo ring system provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Lacks the amino group but shares the oxabicyclo ring system.
9-Azabicyclo[3.3.1]nonane N-oxyl: Contains a nitroxyl radical instead of an amino group.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-one: Contains different substituents at the 3-position.
Uniqueness
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one is unique due to the presence of both an amino group and an oxabicyclo ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
9-amino-3-oxabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C8H13NO2/c9-8-5-1-7(10)2-6(8)4-11-3-5/h5-6,8H,1-4,9H2 |
InChI Key |
VROUYEHJRMPJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2N)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


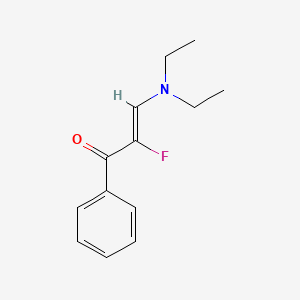

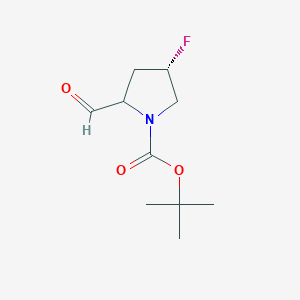
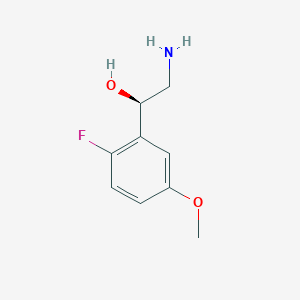
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

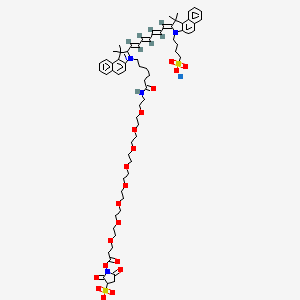
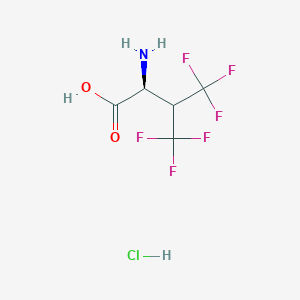


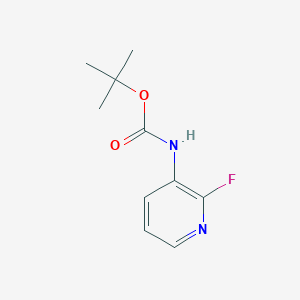
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
